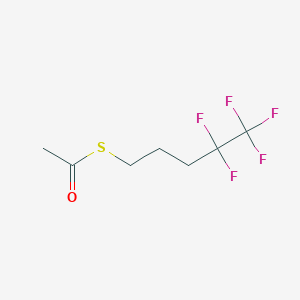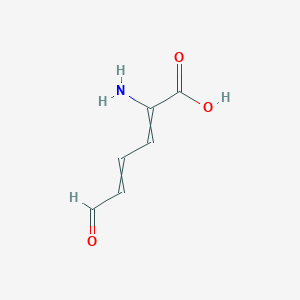
2-Amino-6-oxohexa-2,4-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is an intermediate in the microbial degradation of aromatic compounds, particularly in the metabolic pathways of certain bacteria . This compound plays a crucial role in the breakdown of complex organic molecules, making it significant in environmental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-oxohexa-2,4-dienoic acid typically involves the microbial degradation of aromatic compounds. One common method is through the action of specific enzymes, such as dioxygenases, which catalyze the cleavage of aromatic rings . For instance, the enzyme 2-hydroxy-6-oxo-6-(2’-aminophenyl)hexa-2,4-dienoic acid hydrolase from Pseudomonas LD2 can convert aromatic compounds into this compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes using genetically engineered microorganisms. These microorganisms are cultured in bioreactors where they metabolize aromatic substrates to produce the desired compound . The process parameters, such as temperature, pH, and substrate concentration, are optimized to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6-oxohexa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as halogenated or hydroxylated compounds .
Applications De Recherche Scientifique
2-Amino-6-oxohexa-2,4-dienoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in microbial metabolism and biodegradation pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of antimicrobial agents.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials
Mécanisme D'action
The mechanism of action of 2-amino-6-oxohexa-2,4-dienoic acid involves its participation in the microbial degradation of aromatic compounds. The compound is formed through the action of dioxygenases, which cleave the aromatic ring and introduce oxygen atoms . This process is crucial for the breakdown of complex organic molecules into simpler, more manageable forms. The molecular targets and pathways involved include various enzymes and metabolic intermediates that facilitate the degradation process .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid
- 2-Aminomuconate semialdehyde
- 2-Hydroxy-6-oxo-6-(2’-aminophenyl)hexa-2,4-dienoic acid
Uniqueness
2-Amino-6-oxohexa-2,4-dienoic acid is unique due to its specific role in microbial degradation pathways. Unlike other similar compounds, it serves as a key intermediate in the breakdown of aromatic compounds, making it essential for environmental and industrial applications .
Propriétés
Numéro CAS |
150994-59-5 |
|---|---|
Formule moléculaire |
C6H7NO3 |
Poids moléculaire |
141.12 g/mol |
Nom IUPAC |
2-amino-6-oxohexa-2,4-dienoic acid |
InChI |
InChI=1S/C6H7NO3/c7-5(6(9)10)3-1-2-4-8/h1-4H,7H2,(H,9,10) |
Clé InChI |
QCGTZPZKJPTAEP-UHFFFAOYSA-N |
SMILES canonique |
C(=CC=O)C=C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


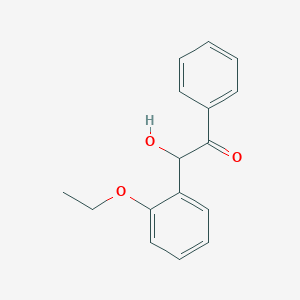

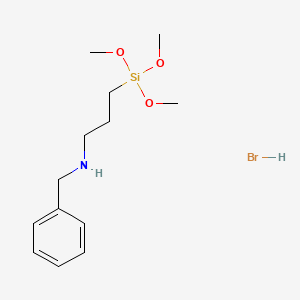

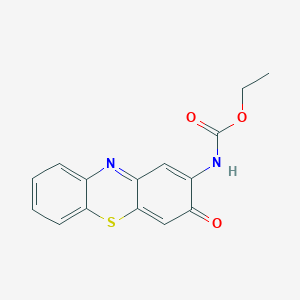
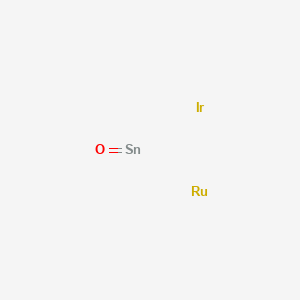
![Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester](/img/structure/B12557138.png)
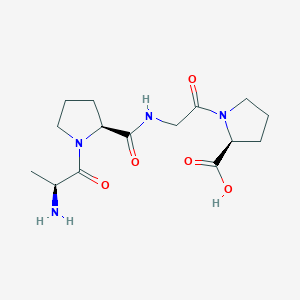
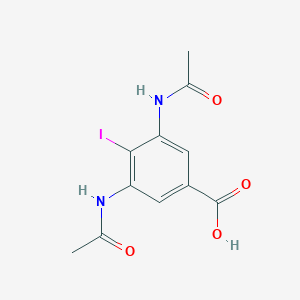
![2,2'-Disulfanediylbis{5-[(butoxymethyl)sulfanyl]-1,3,4-thiadiazole}](/img/structure/B12557146.png)
![{4-[(2-Hydroxypropanoyl)oxy]phenyl}(dimethyl)sulfanium chloride](/img/structure/B12557157.png)
![1H-Pyrazolo[3,4-c]quinoline-1,4(2H)-dione, 3,5-dihydro-2-methyl-](/img/structure/B12557174.png)
![8-(2-Cyanoethyl)-2-oxo-8-azabicyclo[3.2.1]oct-3-ene-6-carbonitrile](/img/structure/B12557175.png)
